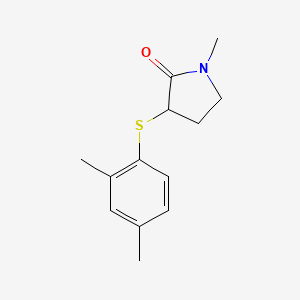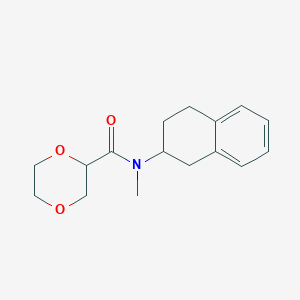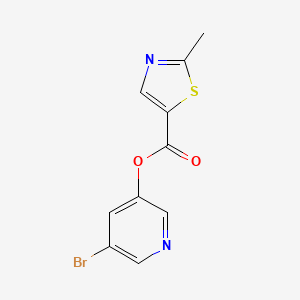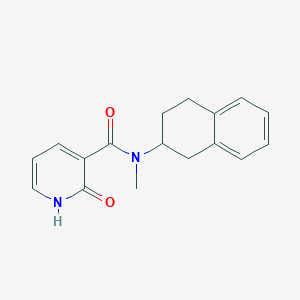
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMTS is a pyrrolidinone derivative and is structurally similar to other compounds such as thioacetamide and thioacetazone.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various research fields. The compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has several advantages as a research tool. The compound is easily synthesized, and its purity can be easily verified using standard analytical techniques. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations as a research tool. The compound has low solubility in water, which can limit its use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not fully understood.
Orientations Futures
There are several future directions for research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one. One potential application of the compound is in the development of anti-inflammatory drugs. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been shown to possess potent anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be further studied for its potential use in cancer therapy. The compound has shown promising results in vitro, and further research could lead to the development of new cancer treatments. Finally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have selective binding properties, and further research could lead to the development of new diagnostic tools.
Conclusion
In conclusion, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is a promising research tool with potential applications in various research fields. The compound can be easily synthesized, and its purity can be easily verified. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. The compound has several advantages as a research tool, including its stability and ease of synthesis. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations, including its low solubility in water and limited in vivo toxicity data. Future research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could lead to the development of new drugs for the treatment of inflammatory diseases and cancer, as well as the development of new diagnostic tools.
Méthodes De Synthèse
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one can be synthesized using a simple and efficient method. The synthesis involves reacting 2,4-dimethylphenyl isothiocyanate with 1-methylpyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one as a white crystalline solid with a high purity level. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9-4-5-11(10(2)8-9)16-12-6-7-14(3)13(12)15/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEPUTDLZGEQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)



